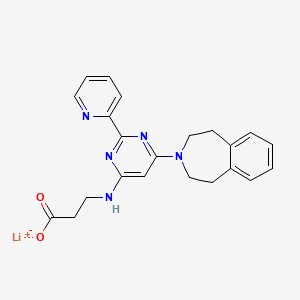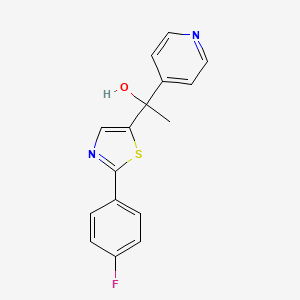
GSK-J1 (lithium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSK-J1 is a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 and UTX (IC50 = 60 nM for human JMJD3 in vitro). GSK-J1 exhibits no activity against a panel of JMJD family demethylases, and displays no significant inhibitory activity against 100 protein kinases at a concentration of 30 μM.
Wissenschaftliche Forschungsanwendungen
Inhibition of Glycogen Synthase Kinase-3 (GSK-3)
GSK-J1, as a form of lithium salt, directly inhibits Glycogen Synthase Kinase-3 (GSK-3), a critical regulator in various signaling pathways. This inhibition has implications in diverse biological settings, including cell proliferation and development. Lithium's role in increasing the inhibitory phosphorylation of GSK-3 is particularly notable, offering insights into its mechanisms of action in cellular processes (Zhang et al., 2003).
Modulation of Wnt Signaling Pathway
GSK-J1's effect on the Wnt signaling pathway is significant. By inhibiting GSK-3, lithium activates downstream components of this pathway, leading to the accumulation of beta-catenin protein. This is crucial for understanding the biochemical mechanism of lithium's action on the development of various organisms and its potential therapeutic applications (Hedgepeth et al., 1997).
Therapeutic Targeting of GSK-3 in Various Diseases
Lithium, by targeting GSK-3, holds therapeutic potential for a range of diseases, including bipolar disorder, cancer, and even coronavirus infections. Its specific action on GSK-3 offers a pathway for developing treatments for these diverse conditions, leveraging the unique molecular targets of lithium (Snitow et al., 2021).
Influence on Circadian Rhythm
The lithium salt GSK-J1 impacts the circadian clock by affecting GSK-3, which is integral to circadian rhythm regulation in several organisms. It specifically influences the stability of the nuclear receptor Rev-erbα, a component of the circadian clock, thereby altering the expression of circadian genes (Yin et al., 2006).
Potential in Mood-Stabilizing Medications
Lithium's role as a GSK-3 inhibitor highlights its potential in developing novel mood-stabilizing medications. It acts on critical components of neuronal signaling pathways, suggesting its application in treating bipolar disorder and possibly other mood disorders (Gould, 2006).
Neuroprotective Effects
GSK-J1 has neuroprotective effects, especially in preventing neuronal death induced by various neurotoxic insults. This is mediated through its action on GSK-3, offering potential therapeutic avenues in neurodegenerative diseases and conditions involving neuronal cell death (Hongisto et al., 2003).
Multiple Inhibitory Actions
Lithium's complexity extends beyond a singular mechanism of inhibition; it reduces GSK-3 activity both directly and by increasing its inhibitory phosphorylation. This dual action amplifies lithium's influence on crucial GSK-3-regulated functions, encompassing gene expression and cell survival (Jope, 2003).
Eigenschaften
Molekularformel |
C22H22LiN5O2 |
|---|---|
Molekulargewicht |
395.38 |
IUPAC-Name |
lithium;3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate |
InChI |
InChI=1S/C22H23N5O2.Li/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27;/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26);/q;+1/p-1 |
SMILES |
[Li+].C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)[O-])C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




